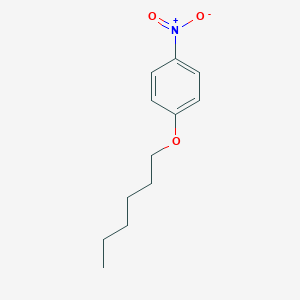

4-N-Hexyloxynitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-hexoxy-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-2-3-4-5-10-16-12-8-6-11(7-9-12)13(14)15/h6-9H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMYJULPWGTTAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065888 | |

| Record name | Hexyl p-nitrophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15440-98-9 | |

| Record name | 1-(Hexyloxy)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15440-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(hexyloxy)-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015440989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-(hexyloxy)-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexyl p-nitrophenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexyloxy-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 4-N-Hexyloxynitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-N-hexyloxynitrobenzene, a compound of interest in materials science. This document details its synthesis, purification, and characterization, presenting quantitative data in structured tables and outlining experimental protocols.

Core Physical and Chemical Properties

This compound, with the IUPAC name 1-(hexyloxy)-4-nitrobenzene, is an aromatic ether. Its core structure consists of a benzene ring substituted with a hexyloxy group (-O-(CH₂)₅CH₃) and a nitro group (-NO₂) at the para position. This substitution pattern imparts a significant dipole moment to the molecule, influencing its physical properties and intermolecular interactions. The compound is generally soluble in organic solvents.[1]

Physical Constants

The physical properties of this compound are summarized in the table below. These values are crucial for its handling, purification, and application in various experimental setups.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₃ | [1][2] |

| Molecular Weight | 223.27 g/mol | [1] |

| Melting Point | 25 °C | [3] |

| Boiling Point (estimated) | 364.56 °C | [3] |

| Density (estimated) | 1.1223 g/mL | [3] |

| Refractive Index (estimated) | 1.5300 | [3] |

| Flash Point | 25 °C | [3] |

| Appearance | White or Colorless to Brown Solid/Liquid | [3] |

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through various spectroscopic techniques. The expected spectral data are detailed below, based on the known effects of the functional groups on the benzene ring.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the hexyloxy chain. The aromatic region will show a characteristic AA'BB' system due to the para-substitution.

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| Aromatic H (ortho to -O) | 6.90 - 7.10 | Doublet | 2H |

| Aromatic H (ortho to -NO₂) | 8.10 - 8.30 | Doublet | 2H |

| -O-CH₂ -(CH₂)₄-CH₃ | 3.90 - 4.10 | Triplet | 2H |

| -O-CH₂-CH₂ -(CH₂)₃-CH₃ | 1.70 - 1.90 | Quintet | 2H |

| -(CH₂)₂-CH₂ -CH₂-CH₂-CH₃ | 1.30 - 1.50 | Multiplet | 4H |

| -(CH₂)₅-CH₃ | 0.85 - 0.95 | Triplet | 3H |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electron-donating hexyloxy group and the electron-withdrawing nitro group.

| Carbon | Chemical Shift (δ, ppm) (Predicted) |

| C-O | 160 - 165 |

| C-NO₂ | 145 - 150 |

| Aromatic CH (ortho to -O) | 114 - 118 |

| Aromatic CH (ortho to -NO₂) | 125 - 129 |

| -O-C H₂- | 68 - 72 |

| -O-CH₂-C H₂- | 31 - 33 |

| -O-(CH₂)₂-C H₂- | 25 - 27 |

| -O-(CH₂)₃-C H₂- | 28 - 30 |

| -O-(CH₂)₄-C H₂- | 22 - 24 |

| -C H₃ | 13 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the nitro group, the ether linkage, and the aromatic ring.

| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Strong |

| Asymmetric NO₂ stretch | 1500 - 1550 | Strong |

| Symmetric NO₂ stretch | 1335 - 1365 | Strong |

| C-O-C stretch | 1240 - 1260 | Strong |

| C=C aromatic stretch | 1450 - 1600 | Medium |

Mass Spectrometry

The mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Fragment (Predicted) |

| 223 | [M]⁺ (Molecular Ion) |

| 139 | [M - C₆H₁₂]⁺ |

| 123 | [M - C₆H₁₂O]⁺ |

| 93 | [C₆H₅O]⁺ |

| 85 | [C₆H₁₃]⁺ |

Experimental Protocols

Synthesis: Williamson Ether Synthesis

A common and efficient method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-nitrophenoxide is reacted with 1-bromohexane.

Materials:

-

4-Nitrophenol

-

1-Bromohexane

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Alkoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol in ethanol. Add a stoichiometric amount of sodium hydroxide pellets and stir the mixture until the sodium hydroxide is completely dissolved, forming the sodium 4-nitrophenoxide salt.

-

Nucleophilic Substitution: To the solution of sodium 4-nitrophenoxide, add a slight excess of 1-bromohexane. Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water and diethyl ether. Shake the funnel vigorously and allow the layers to separate.

-

Extraction and Drying: Separate the organic layer and wash it sequentially with a dilute sodium hydroxide solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and remove the diethyl ether from the filtrate using a rotary evaporator to obtain the crude product.

Synthesis of this compound.

Purification: Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Materials:

-

Crude this compound

-

Ethanol (or other suitable solvent)

Procedure:

-

Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating may be required.

-

Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of the product decreases, leading to the formation of crystals.

-

Cooling: To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

-

Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

Purification by Recrystallization.

Conclusion

This technical guide provides essential information on the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and purification. The presented data and methodologies are intended to support researchers and scientists in their work with this compound, particularly in the field of materials science. The structured presentation of quantitative data and the visual representation of workflows aim to facilitate a clear and comprehensive understanding of this molecule.

References

An In-Depth Technical Guide to the Phase Transitions of 4-n-Hexyloxynitrobenzene and Related Liquid Crystals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the liquid crystal phase transitions of 4-n-hexyloxynitrobenzene and structurally similar mesogenic compounds. Due to the limited availability of specific quantitative data for this compound in the readily accessible literature, this guide utilizes data from the closely related and well-characterized compound, p-n-hexyloxybenzylidine-p′-n-butylaniline (6O.4), as an illustrative example to detail the experimental methodologies and data presentation pertinent to the study of such liquid crystals.

Quantitative Data on Liquid Crystal Phase Transitions

The phase transition temperatures and associated enthalpy changes are critical parameters for characterizing liquid crystalline materials. These are typically determined using Differential Scanning Calorimetry (DSC). The data for the illustrative compound p-n-hexyloxybenzylidine-p′-n-butylaniline (6O.4) is presented below.

| Phase Transition | Temperature (°C) | Enthalpy Change (ΔH) (kJ/mol) |

| Crystalline to Smectic H (K-SH) | 33.7 | Not Reported |

| Smectic H to Nematic (SH-N) | Not Reported | Not Reported |

| Nematic to Isotropic (N-I) | Not Reported | Not Reported |

Note: The provided literature for p-n-hexyloxybenzylidine-p′-n-butylaniline (6O.4) primarily focused on the crystalline to liquid crystalline transition and its irreversible nature upon cooling.[1] Further transitions to nematic and isotropic phases are expected for such a molecule, though specific temperatures and enthalpies were not detailed in the cited source.

Experimental Protocols

The characterization of liquid crystal phase transitions relies on a combination of thermal analysis and optical microscopy. The following are detailed methodologies for the key experiments.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a fundamental technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature.[2]

Objective: To determine the temperatures and enthalpies of phase transitions.

Methodology:

-

Sample Preparation: A small sample of the liquid crystal (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidation.

-

Thermal Program: The sample is subjected to a controlled temperature program. A typical program involves:

-

An initial heating ramp to a temperature above the highest expected transition to erase any previous thermal history.

-

A controlled cooling ramp to a temperature below the lowest expected transition.

-

A final controlled heating ramp.

-

Typical heating and cooling rates are between 5-10 °C/min.

-

-

Data Acquisition: The DSC instrument measures the difference in heat flow between the sample and the reference pan. This differential heat flow is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram shows peaks corresponding to phase transitions.

-

Endothermic peaks on heating represent transitions from a more ordered to a less ordered state (e.g., solid to liquid crystal, liquid crystal to isotropic liquid).

-

Exothermic peaks on cooling represent transitions from a less ordered to a more ordered state.

-

The onset temperature of the peak is typically taken as the transition temperature.

-

The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

-

Polarized Optical Microscopy (POM)

Polarized Optical Microscopy is a crucial technique for identifying and characterizing the different liquid crystal mesophases by observing their unique optical textures.

Objective: To visually identify the different liquid crystal phases and their transition temperatures.

Methodology:

-

Sample Preparation: A small amount of the liquid crystal is placed on a clean glass microscope slide. A coverslip is placed on top, and the sample is gently heated to its isotropic phase to ensure a thin, uniform film. The sample is then allowed to cool into the liquid crystal phases.

-

Microscope Setup: The slide is placed on a hot stage of a polarizing microscope. The microscope is equipped with two polarizers, a polarizer below the sample and an analyzer above the sample, which are typically oriented perpendicular to each other ("crossed polarizers").

-

Observation during Temperature Change: The sample is heated and cooled at a slow, controlled rate (e.g., 1-2 °C/min) using the hot stage.

-

Texture Identification: As the temperature changes, the sample will pass through different liquid crystal phases, each exhibiting a characteristic optical texture.

-

Nematic Phase: Often shows a "threaded" or "Schlieren" texture.

-

Smectic Phases: Typically exhibit "focal conic" or "fan-like" textures.

-

Isotropic Phase: Appears completely dark under crossed polarizers as it is optically isotropic.

-

-

Transition Temperature Determination: The temperature at which a distinct change in the optical texture is observed is recorded as the phase transition temperature. This method is highly complementary to DSC for confirming transition temperatures.

Visualizations

Logical Workflow for Liquid Crystal Phase Characterization

The following diagram illustrates the typical experimental workflow for characterizing the phase transitions of a novel liquid crystalline material.

Illustrative Phase Transition Pathway for a Rod-Like Liquid Crystal

This diagram shows the expected sequence of phase transitions for a typical calamitic (rod-like) liquid crystal like p-n-hexyloxybenzylidine-p′-n-butylaniline upon heating.

References

An In-depth Technical Guide on the Molecular Structure and Mesomorphic Behavior of 4-N-Hexyloxynitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and mesomorphic properties of the liquid crystalline compound 4-N-Hexyloxynitrobenzene. The content is structured to serve as a valuable resource for researchers and professionals engaged in the study and application of liquid crystals.

Molecular Structure and Properties

This compound is a calamitic (rod-shaped) thermotropic liquid crystal. Its molecular structure consists of a rigid aromatic core and a flexible alkyl chain, a common design motif for liquid crystalline materials. The rigid core is composed of a benzene ring substituted with a nitro group (-NO2) and a hexyloxy group (-O(CH2)5CH3).

The nitro group, being a strong electron-withdrawing group, introduces a significant dipole moment perpendicular to the main molecular axis. This feature plays a crucial role in the dielectric anisotropy and overall mesomorphic behavior of the compound. The flexible hexyloxy chain contributes to the fluidity of the mesophases and influences the transition temperatures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C12H17NO3 |

| Molecular Weight | 223.27 g/mol |

| Synonyms | 1-(hexyloxy)-4-nitrobenzene, p-hexyloxynitrobenzene |

| CAS Number | 15440-98-9 |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the reaction of a phenolate with an alkyl halide. In this specific case, 4-nitrophenol is reacted with 1-bromohexane in the presence of a base.

Experimental Protocol for Synthesis

Materials:

-

4-Nitrophenol

-

1-Bromohexane

-

Potassium Carbonate (K2CO3)

-

Acetone (anhydrous)

-

Ethanol

-

Deionized water

Procedure:

-

A mixture of 4-nitrophenol (1 eq.), 1-bromohexane (1.2 eq.), and potassium carbonate (1.5 eq.) is refluxed in anhydrous acetone for 24 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in dichloromethane and washed sequentially with 1 M NaOH solution and deionized water.

-

The organic layer is dried over anhydrous sodium sulfate and filtered.

-

The solvent is evaporated to yield the crude product.

-

The crude product is purified by recrystallization from ethanol to afford this compound as a solid.

Mesomorphic Behavior

Table 2: Expected Phase Transitions for this compound (Generalized Data)

| Transition | Temperature (°C) | Enthalpy (kJ/mol) |

| Crystal to Nematic/Smectic | Expected | Expected |

| Nematic/Smectic to Isotropic | Expected | Expected |

Note: The values in this table are placeholders and represent the type of data that would be obtained from experimental characterization. The actual transition temperatures and enthalpies would need to be determined empirically.

The nitro group's strong dipole moment can lead to the formation of highly ordered smectic phases. The hexyloxy chain length is expected to promote the stability of these smectic phases.

Experimental Characterization Protocols

The mesomorphic behavior of this compound is primarily investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the heat flow associated with phase transitions in a material as a function of temperature.

Experimental Protocol:

-

A small amount of the purified this compound sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC furnace.

-

The sample is subjected to a controlled heating and cooling cycle, typically at a rate of 5-10 °C/min, under an inert nitrogen atmosphere.

-

The heat flow to the sample is measured relative to the reference.

-

Phase transitions are identified as endothermic (melting, clearing) or exothermic (crystallization) peaks in the DSC thermogram.

-

The peak onset temperature is taken as the transition temperature, and the peak area is used to calculate the enthalpy of the transition.

Polarized Optical Microscopy (POM)

POM is a crucial technique for identifying and characterizing liquid crystalline phases based on their unique optical textures.

Experimental Protocol:

-

A small amount of the this compound sample is placed on a clean glass microscope slide.

-

A cover slip is placed over the sample.

-

The slide is placed on a hot stage attached to a polarizing microscope.

-

The sample is heated to its isotropic liquid state and then slowly cooled.

-

The textures of the different mesophases are observed between crossed polarizers as a function of temperature.

-

Nematic phases typically exhibit a threaded or schlieren texture, while smectic phases show focal conic or mosaic textures.

-

The transition temperatures observed via POM are correlated with the data obtained from DSC.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General experimental workflow for the synthesis and characterization of this compound.

Spectroscopic Profiling of 4-N-Hexyloxynitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 4-N-Hexyloxynitrobenzene, a molecule of interest in various research and development applications. The following sections detail its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral data, along with generalized experimental protocols for these analyses.

Introduction

This compound is an aromatic compound featuring a hexyloxy and a nitro group attached to a benzene ring in a para arrangement. This substitution pattern significantly influences its electronic and vibrational properties, which can be elucidated using various spectroscopic techniques. Understanding the spectroscopic signature of this molecule is crucial for its identification, characterization, and quality control in research and industrial settings.

Predicted Spectroscopic Data

Due to the limited availability of directly published experimental spectra for this compound, the following data tables are based on established principles of substituent effects on aromatic systems and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-2, H-6 | 8.1 - 8.3 | Doublet | 2H |

| H-3, H-5 | 6.9 - 7.1 | Doublet | 2H |

| -OCH₂- | 4.0 - 4.2 | Triplet | 2H |

| -OCH₂CH₂ - | 1.7 - 1.9 | Quintet | 2H |

| -(CH₂)₃- | 1.3 - 1.5 | Multiplet | 6H |

| -CH₃ | 0.8 - 1.0 | Triplet | 3H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (-O-) | 160 - 165 |

| C-4 (-NO₂) | 140 - 145 |

| C-2, C-6 | 125 - 130 |

| C-3, C-5 | 114 - 119 |

| -OCH₂- | 68 - 72 |

| -CH₂- (alkyl chain) | 20 - 35 |

| -CH₃ | 13 - 15 |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present. The predicted characteristic IR absorption bands for this compound are summarized below. Aromatic nitro compounds typically show strong, characteristic stretching vibrations for the N–O bond.

Table 3: Predicted IR Absorption Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Asymmetric NO₂ Stretch | 1510 - 1540 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1360 | Strong |

| Aromatic C=C Stretch | 1590 - 1610, 1480 - 1500 | Medium |

| C-O-C Stretch (Aryl Ether) | 1240 - 1280 | Strong |

| C-O-C Stretch (Alkyl Ether) | 1020 - 1080 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitro and hexyloxy groups on the benzene ring influences the energy of these transitions. Aromatic nitro compounds are known to have distinct absorption bands.[1]

Table 4: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λ_max (nm) | Solvent |

| π → π | ~270 - 290 | Ethanol/Methanol |

| n → π (NO₂) | ~320 - 340 | Ethanol/Methanol |

Experimental Protocols

The following are generalized experimental methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle 30-45°, relaxation delay 1-2 seconds, 8-16 scans.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle 30°, relaxation delay 2-5 seconds, several hundred to thousands of scans may be necessary due to the low natural abundance of ¹³C.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy

-

Sample Preparation :

-

KBr Pellet : Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Typical range: 4000 - 400 cm⁻¹.

-

UV-Vis Spectroscopy

-

Sample Preparation : Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.

-

Instrumentation : Use a double-beam UV-Vis spectrophotometer.

-

Data Acquisition :

-

Record a baseline spectrum with the cuvette filled only with the solvent.

-

Record the absorption spectrum of the sample solution over a range of approximately 200 to 600 nm.

-

Logical Workflow of Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Conclusion

The predicted spectroscopic data and generalized experimental protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound. While the provided data is based on sound chemical principles and comparisons with similar structures, it is recommended to confirm these findings with experimental data whenever possible. The outlined methodologies offer a solid foundation for obtaining high-quality spectra for this compound.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of 4-N-Hexyloxynitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a framework for the analysis of the thermal stability and decomposition of 4-N-Hexyloxynitrobenzene. As of the latest literature review, specific experimental data on the thermal properties of this compound are not publicly available. The quantitative data presented herein is illustrative and based on the expected behavior of similar nitroaromatic compounds. Researchers are strongly encouraged to perform experimental analyses to determine the precise thermal characteristics of this compound.

Introduction

This compound belongs to the class of nitroaromatic compounds, which are of significant interest in various fields, including materials science and pharmaceuticals. The presence of both a nitro group and an ether linkage suggests that the thermal stability of this molecule is a critical parameter for its safe handling, storage, and application. The nitro group is energetic and can undergo exothermic decomposition, while the hexyloxy chain may influence the decomposition pathway and onset temperature. This guide outlines the expected thermal behavior of this compound, provides detailed protocols for its experimental investigation, and presents a plausible decomposition mechanism.

Predicted Thermal Properties

While specific experimental data is unavailable, the thermal properties of this compound can be predicted based on the behavior of other nitroaromatic compounds. It is anticipated that the decomposition will be an exothermic process with an onset temperature likely in the range of 200-350 °C. The presence of the alkoxy chain may slightly lower the decomposition temperature compared to nitrobenzene due to the potential for ether cleavage initiation steps.

Illustrative Quantitative Data

The following table presents hypothetical data for the thermal decomposition of this compound, which should be experimentally verified.

| Thermal Property | Technique | Illustrative Value | Notes |

| Onset Decomposition Temperature (Tonset) | TGA/DSC | 250 - 300 °C | The temperature at which decomposition begins. |

| Peak Decomposition Temperature (Tpeak) | DSC | 300 - 350 °C | The temperature of the maximum rate of decomposition. |

| Mass Loss | TGA | 50 - 70% | The percentage of mass lost during the primary decomposition step. |

| Enthalpy of Decomposition (ΔHd) | DSC | -200 to -400 kJ/mol | A significant exothermic event is expected. |

| Activation Energy (Ea) | Kinetic Analysis | 150 - 250 kJ/mol | The energy barrier for the decomposition reaction. |

Experimental Protocols

To determine the actual thermal properties of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which the compound decomposes and the extent of mass loss.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a ceramic or aluminum TGA pan.

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 50-100 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (the point of initial mass loss) and the temperature of maximum rate of mass loss from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition and to determine the onset temperature, peak temperature, and enthalpy of decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum or high-pressure DSC pan.

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the onset temperature of the exothermic decomposition, the peak temperature, and integrate the peak area to calculate the enthalpy of decomposition (ΔHd).

Visualization of Workflows and Pathways

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of this compound.

Caption: Experimental workflow for thermal analysis.

Plausible Decomposition Pathway

The thermal decomposition of this compound is likely initiated by the cleavage of the weakest bonds in the molecule. Two primary initiation steps are plausible: C-NO₂ bond homolysis and O-C bond cleavage in the hexyloxy group. The subsequent reactions would involve radical chain mechanisms.

Caption: Plausible decomposition pathway for this compound.

Conclusion

The thermal stability of this compound is a crucial aspect that requires experimental determination. This guide provides the necessary theoretical background, detailed experimental protocols, and illustrative visualizations to aid researchers in this investigation. The proposed decomposition pathway suggests a complex process involving radical intermediates. The actual thermal behavior may be influenced by factors such as sample purity, heating rate, and the surrounding atmosphere. Therefore, a thorough experimental investigation using techniques like TGA and DSC is essential for a comprehensive understanding of the thermal properties of this compound.

A Technical Guide to the Dielectric Properties of 4-N-Hexyloxynitrobenzene and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dielectric properties of the nematic liquid crystal 4-N-Hexyloxynitrobenzene. Due to a lack of extensive published data on this specific compound, this guide leverages data from structurally similar liquid crystals, primarily 4-n-hexyloxy-4'-cyanobiphenyl, and the dielectric characteristics of nitrobenzene to provide a thorough understanding of the expected behavior. The methodologies for synthesis and dielectric characterization are detailed to enable researchers to conduct their own investigations.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-nitrophenol is deprotonated to form the 4-nitrophenoxide ion, which then attacks a hexyl halide.

Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 4-nitrophenol and 1-bromohexane.

Materials:

-

4-Nitrophenol

-

1-Bromohexane

-

Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Acetone or Dimethylformamide (DMF)

-

Diethyl ether

-

Distilled water

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Spin vane

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 4-nitrophenol in acetone or DMF.

-

Add a slight molar excess of a base, such as potassium carbonate or sodium hydroxide, to the solution. Heat the mixture gently with stirring until the 4-nitrophenol is fully deprotonated to form the phenoxide.

-

Add a stoichiometric equivalent of 1-bromohexane to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

The solvent is then removed from the filtrate using a rotary evaporator.

-

The resulting crude product is dissolved in diethyl ether and washed with distilled water in a separatory funnel to remove any remaining salts and base.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound.

-

The product can be further purified by column chromatography or recrystallization.

Dielectric Properties: An Overview

The dielectric properties of liquid crystals are anisotropic and are characterized by the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director axis. The difference between these two values is the dielectric anisotropy (Δε = ε∥ - ε⊥). For this compound, a positive dielectric anisotropy is expected due to the large dipole moment of the nitro group along the long molecular axis.

Quantitative Data for Analogous Compounds

Table 1: Dielectric Properties of 4-n-hexyloxy-4'-cyanobiphenyl (Data synthesized from analogous compounds in the literature)

| Temperature (°C) | Frequency (kHz) | ε∥ | ε⊥ | Δε |

| 25 | 1 | 18.5 | 7.0 | 11.5 |

| 35 | 1 | 17.8 | 7.2 | 10.6 |

| 45 | 1 | 16.9 | 7.3 | 9.6 |

| 25 | 10 | 18.3 | 7.0 | 11.3 |

| 25 | 100 | 17.5 | 6.9 | 10.6 |

Table 2: Dielectric Properties of Nitrobenzene (Data synthesized from literature sources)

| Temperature (°C) | Frequency (GHz) | Dielectric Constant (ε') | Dielectric Loss (ε'') |

| 20 | 1 | 35.7 | 1.2 |

| 20 | 10 | 12.1 | 8.5 |

| 40 | 1 | 32.6 | 1.5 |

| 40 | 10 | 14.8 | 9.8 |

Experimental Protocol for Dielectric Spectroscopy

Dielectric spectroscopy is the primary technique used to measure the complex dielectric permittivity of a material as a function of frequency.

3.1. Sample Preparation and Cell Assembly

-

The liquid crystal sample is introduced into a liquid crystal cell via capillary action in its isotropic phase.

-

The cell consists of two parallel glass plates with transparent conductive coatings (e.g., Indium Tin Oxide, ITO). The inner surfaces of the plates are coated with an alignment layer (e.g., polyimide) that has been rubbed to induce a specific molecular alignment (planar or homeotropic).

-

The cell thickness is controlled by spacers, typically ranging from 5 to 20 µm.

-

For measuring ε∥, a planar aligned cell is used, and for ε⊥, a homeotropic aligned cell is employed. Alternatively, a strong magnetic field can be used to align the director of a planar cell parallel or perpendicular to the applied electric field.

3.2. Measurement Procedure

-

The prepared liquid crystal cell is placed in a temperature-controlled holder.

-

The cell is connected to an impedance analyzer.

-

An oscillating electric field of a small amplitude (typically < 1 V) is applied across the cell over a range of frequencies (e.g., 10 Hz to 10 MHz).

-

The impedance analyzer measures the capacitance and conductance (or resistance) of the cell at each frequency.

-

The complex dielectric permittivity (ε* = ε' - iε'') is calculated from the measured capacitance and conductance, taking into account the cell's geometry (area of the electrodes and thickness of the liquid crystal layer).

-

Measurements are typically performed at various temperatures as the sample is cooled from the isotropic phase into the nematic phase.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for the dielectric characterization of a liquid crystal.

An In-depth Technical Guide to 4-N-Hexyloxynitrobenzene: Synthesis, Characterization, and Research Perspectives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-N-Hexyloxynitrobenzene, a nitroaromatic compound with potential applications in materials science and as a synthetic intermediate. This document details the compound's discovery and history, its physicochemical properties, and a detailed experimental protocol for its synthesis via the Williamson ether synthesis. Spectroscopic data for characterization are also presented. While direct biological activity and specific signaling pathway involvement for this compound are not extensively documented in current literature, this guide serves as a foundational resource for researchers interested in exploring its potential in medicinal chemistry and drug development.

Introduction and Historical Context

The study of nitroaromatic compounds has been a cornerstone of organic chemistry for over a century, with their applications ranging from dyes and explosives to pharmaceuticals. The synthesis of nitrophenyl ethers, the class of compounds to which this compound belongs, dates back to the latter half of the 19th century. The foundational method for the preparation of such ethers is the Williamson ether synthesis, a versatile and widely used reaction developed in the 1850s. This reaction involves the coupling of an alkoxide with an alkyl halide.

While the specific discovery of this compound is not prominently documented, its synthesis falls within the well-established principles of ether formation. The primary interest in 4-alkoxynitrobenzenes has historically been in the field of liquid crystals, where the molecular shape and polarity of these compounds can influence the properties of liquid crystalline mixtures. More recently, the exploration of nitroaromatic compounds in drug discovery has gained traction, suggesting potential, yet largely unexplored, avenues for this compound.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₇NO₃ |

| Molecular Weight | 223.27 g/mol |

| CAS Number | 15440-98-9 |

| Appearance | Likely a solid at room temperature |

| Synonyms | 1-(Hexyloxy)-4-nitrobenzene, p-Nitrophenyl hexyl ether |

Characterization of this compound is typically achieved through standard spectroscopic methods. Expected data from these analyses are summarized in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons (typically two doublets in the range of 6.9-8.2 ppm), a triplet for the methylene group attached to the oxygen (around 4.0 ppm), and signals for the aliphatic protons of the hexyl chain. |

| ¹³C NMR | Signals for the aromatic carbons (with the carbon attached to the nitro group being the most deshielded), and signals for the carbons of the hexyl chain. |

| IR Spectroscopy | Characteristic peaks for the nitro group (asymmetric and symmetric stretches around 1520 and 1340 cm⁻¹), C-O-C ether linkage (around 1250 cm⁻¹), and aromatic C-H bonds. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

| UV-Vis Spectroscopy | An absorption maximum (λ_max) around 318 nm, corresponding to a π → π* transition.[1] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This Sₙ2 reaction involves the nucleophilic attack of the 4-nitrophenoxide ion on an n-hexyl halide.

Experimental Protocol: Williamson Ether Synthesis

This protocol provides a detailed methodology for the laboratory-scale synthesis of this compound.

Materials:

-

4-Nitrophenol

-

1-Bromohexane (or 1-iodohexane)

-

Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Acetone or Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.0 eq) and a suitable solvent such as acetone or DMF.

-

Base Addition: Add a base, such as potassium carbonate (1.5 eq) or sodium hydroxide (1.1 eq), to the mixture. Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the 4-nitrophenoxide salt.

-

Alkyl Halide Addition: Add 1-bromohexane (1.2 eq) to the reaction mixture.

-

Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane.

-

Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate), to yield pure this compound.

-

Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Caption: Workflow for the synthesis of this compound.

Biological Activity and Drug Development Perspectives

Currently, there is a notable absence of published research specifically detailing the biological activity of this compound. While many nitroaromatic compounds exhibit a range of biological effects, and related alkoxy-substituted aromatic compounds have been investigated in various therapeutic areas, no direct studies on this compound's interaction with biological systems, its mechanism of action, or its potential as a drug candidate have been found in the public domain.

For researchers in drug development, this compound could serve as a starting point or a scaffold for the synthesis of novel compounds. The presence of the nitro group allows for its reduction to an amine, which is a key functional group in many pharmaceuticals, opening up a wide array of possible derivatizations. The hexyloxy chain provides lipophilicity, which can be crucial for membrane permeability and interaction with hydrophobic binding pockets in biological targets.

Future research could explore:

-

Screening for Biological Activity: Evaluating this compound and its derivatives against a panel of biological targets, such as enzymes, receptors, and cancer cell lines.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with variations in the alkyl chain length and substitutions on the aromatic ring to understand how these modifications affect any observed biological activity.

-

Metabolic Stability and Toxicity: Assessing the metabolic fate and potential toxicity of the compound, which are critical early-stage considerations in drug discovery.

Due to the lack of information on biological targets and signaling pathway modulation, no pathway diagrams can be provided at this time.

Conclusion

This compound is a readily synthesizable compound with well-defined physicochemical properties. While its historical context is rooted in materials science, particularly liquid crystals, its potential in the realm of drug discovery remains an open and unexplored field. This guide provides the essential technical information for its synthesis and characterization, serving as a foundational document for researchers who may wish to investigate its biological properties and unlock its potential as a building block for novel therapeutic agents. Further research is imperative to elucidate any biological activity and to determine if this compound or its derivatives hold promise for future drug development efforts.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-N-Hexyloxynitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-N-hexyloxynitrobenzene, a valuable intermediate in the development of various organic materials and potential pharmaceutical compounds. The synthesis is achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers.

Reaction Principle

The synthesis of this compound is accomplished through the nucleophilic substitution reaction (SN2) between the phenoxide ion of 4-nitrophenol and 1-bromohexane. The reaction is typically carried out in a polar aprotic solvent with a mild base to facilitate the deprotonation of the phenol.

Quantitative Data Summary

The following table summarizes the molar quantities of reactants and the theoretical yield for the synthesis of this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Amount |

| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 20.0 | 2.78 g |

| 1-Bromohexane | C₆H₁₃Br | 165.07 | 22.0 | 3.63 g (2.9 mL) |

| Potassium Carbonate | K₂CO₃ | 138.21 | 20.0 | 2.76 g |

| Acetone | C₃H₆O | 58.08 | - | 200 mL |

| This compound | C₁₂H₁₇NO₃ | 223.27 | 20.0 (Theor.) | 4.47 g (Theor.) |

Experimental Protocol

This protocol is adapted from a general and reliable Williamson ether synthesis procedure.[1]

Materials:

-

4-Nitrophenol

-

1-Bromohexane

-

Anhydrous Potassium Carbonate

-

Acetone (dry)

-

Benzene

-

10% Sodium Hydroxide solution

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Sodium Sulfate

-

Round-bottomed flask (500 mL)

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 500 mL round-bottomed flask, combine 2.78 g (20.0 mmol) of 4-nitrophenol, 3.63 g (22.0 mmol) of 1-bromohexane, and 2.76 g (20.0 mmol) of anhydrous potassium carbonate.

-

Solvent Addition: Add 200 mL of dry acetone to the flask.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 72 hours.[1] The extended reaction time is necessary for the less reactive hexyl bromide.[1]

-

Work-up - Solvent Removal: After the reflux period, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.

-

Extraction: To the residue, add 200 mL of water. Transfer the mixture to a separatory funnel and extract the product with two 100 mL portions of benzene.

-

Washing: Combine the organic extracts and wash successively with:

-

100 mL of 10% aqueous sodium hydroxide solution (to remove any unreacted 4-nitrophenol).

-

100 mL of water.

-

100 mL of saturated sodium chloride solution (brine).

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification (Optional): The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Reaction Scheme: Williamson Ether Synthesis

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification.

References

Application Notes and Protocols: 4-N-Hexyloxynitrobenzene in Display Technology - A Feasibility Assessment

Introduction

This document provides a detailed overview of the potential applications of 4-N-Hexyloxynitrobenzene in display technology. It is important to note that a comprehensive literature search did not yield specific studies or data on the direct application of this compound as a liquid crystal material in display devices. Therefore, this document will focus on the fundamental principles of liquid crystals in displays, the structure-property relationships that govern their behavior, and general protocols for the synthesis and characterization of similar molecules. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the design and application of novel organic materials.

Section 1: Liquid Crystals in Display Technology - Fundamental Principles

The vast majority of modern flat-panel displays are based on liquid crystal technology. Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] For a material to be suitable for display applications, it typically needs to exhibit a nematic liquid crystal phase over a broad temperature range, including room temperature.[2]

Structure-Property Relationships in Nematic Liquid Crystals

The suitability of a molecule to form a stable nematic phase and its specific optical and electrical properties are dictated by its molecular structure. Key features include:

-

A rigid core: Typically composed of two or more aromatic rings (like benzene), which provides the necessary structural anisotropy.

-

A flexible terminal group: Often an alkyl or alkoxy chain, which helps to lower the melting point and influence the mesophase stability.

-

A polar terminal group: Such as a cyano (-CN) or nitro (-NO2) group, which can induce a strong dipole moment and lead to a significant dielectric anisotropy.[2]

Key Parameters for Display Applications

-

Dielectric Anisotropy (Δε): The difference in dielectric permittivity parallel and perpendicular to the molecular director. A positive Δε is required for twisted nematic (TN) displays.

-

Birefringence (Δn): The difference in refractive indices for light polarized parallel and perpendicular to the molecular director. The value of Δn is a critical parameter in the design of the display cell gap.

-

Viscosity (η): A low rotational viscosity is crucial for achieving fast switching times.

-

Temperature Range: The nematic phase should be stable over a wide range of operating temperatures.

Section 2: Hypothetical Mesomorphic Properties of this compound

The molecular structure of this compound consists of a nitrobenzene core, which is rigid, a flexible hexyloxy tail, and a polar nitro group.

-

Rigid Core (Nitrobenzene): The benzene ring provides the necessary rigidity.

-

Flexible Tail (-OC6H13): The hexyloxy group would lower the melting point and could promote the formation of a liquid crystalline phase.

-

Polar Group (-NO2): The nitro group is strongly polar and would induce a significant dipole moment. This could lead to a large positive dielectric anisotropy.

While the structural components are suggestive of potential liquid crystalline behavior, the simple single-ring core of this compound may not provide sufficient anisotropy to form a stable nematic phase over a useful temperature range. Most commercially relevant liquid crystals possess at least two aromatic rings.

Section 3: Experimental Protocols

The following are general protocols for the synthesis and characterization of a compound like this compound to assess its liquid crystalline properties.

Protocol 1: Synthesis of 4-Alkoxynitrobenzenes (General Procedure)

This protocol describes a typical Williamson ether synthesis to produce 4-alkoxynitrobenzenes.

Materials:

-

4-Nitrophenol

-

1-Bromohexane

-

Potassium carbonate (K2CO3)

-

Acetone

-

Deionized water

-

Dichloromethane

-

Magnesium sulfate (MgSO4)

Procedure:

-

In a round-bottom flask, dissolve 4-nitrophenol in acetone.

-

Add an excess of powdered potassium carbonate to the solution.

-

Add 1-bromohexane to the mixture.

-

Reflux the reaction mixture with stirring for 24 hours.

-

After cooling to room temperature, filter the mixture to remove the potassium carbonate.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with deionized water.

-

Dry the organic layer with anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 2: Characterization of Thermotropic Liquid Crystal Properties

Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and associated enthalpy changes.[3][4][5]

-

Accurately weigh 2-5 mg of the synthesized compound into an aluminum DSC pan and seal it.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point.

-

Cool the sample at the same rate to a temperature below its expected crystallization point.

-

Perform a second heating and cooling cycle to ensure thermal history is removed and to obtain reproducible transition temperatures.

-

Analyze the resulting thermogram to identify phase transitions (melting, crystallization, and liquid crystal phase transitions).

Polarized Optical Microscopy (POM): POM is used to visually identify liquid crystalline phases by observing their unique textures.[3][4][5][6][7]

-

Place a small amount of the sample on a clean glass slide and cover it with a coverslip.

-

Heat the slide on a hot stage.

-

Observe the sample through a polarizing microscope with crossed polarizers as it is heated and cooled.

-

Isotropic liquids will appear dark, while birefringent liquid crystalline phases will exhibit characteristic textures (e.g., Schlieren or threaded textures for a nematic phase).

-

Record the temperatures at which texture changes occur, corresponding to phase transitions.

Section 4: Data Presentation

As no experimental data for this compound as a liquid crystal is available, the following table presents hypothetical data for a representative nematic liquid crystal to illustrate how such data would be presented.

| Property | Hypothetical Value for a Nematic Liquid Crystal |

| Phase Transitions (°C) | |

| Crystal to Nematic (T_m) | 35 |

| Nematic to Isotropic (T_c) | 85 |

| Optical Properties | |

| Birefringence (Δn) | 0.15 |

| Electrical Properties | |

| Dielectric Anisotropy (Δε) | +5.0 |

| Physical Properties | |

| Rotational Viscosity (γ₁) | 150 mPa·s |

Section 5: Visualization of Concepts

Synthesis of 4-Alkoxynitrobenzenes

Caption: General workflow for the synthesis of 4-alkoxynitrobenzenes.

Working Principle of a Twisted Nematic (TN) LCD

Caption: Operating principle of a Twisted Nematic Liquid Crystal Display.[8][9][10][11][12]

While this compound possesses structural features that are common in liquid crystalline molecules, there is no available evidence to support its application in display technology. The provided protocols offer a general framework for the synthesis and characterization of this and similar compounds to determine their potential as liquid crystal materials. Further research would be required to synthesize this compound and systematically study its physical, optical, and electrical properties to ascertain its suitability for any application, including but not limited to display technologies.

References

- 1. Structure, properties, and some applications of liquid crystals* [opg.optica.org]

- 2. tandfonline.com [tandfonline.com]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bhu.ac.in [bhu.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Twisted nematic (TN) technology for LCDs [emdgroup.com]

- 9. researchgate.net [researchgate.net]

- 10. What is TN Display? Twisted Nematic Liquid Crystal| Orient Display [orientdisplay.com]

- 11. Working principle of twisted nematic liquid crystal display (TN-LCD)-News-China LCD TFT Display Manufacturer, Global Supplier [display-lcd.com]

- 12. spie.org [spie.org]

Application Notes and Protocols for the Synthesis of Polymers from 4-N-Hexyloxynitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyaniline (PANI) and its derivatives are a class of conducting polymers that have garnered significant interest for a wide range of applications, including electronics, sensors, and biomedical devices. However, the processability of unsubstituted polyaniline is often limited by its poor solubility in common organic solvents. The introduction of functional groups, such as long alkoxy chains, onto the aniline monomer unit can significantly enhance the solubility and processability of the resulting polymer, opening avenues for its use in solution-processable applications, including drug delivery systems.

This document provides a detailed protocol for the use of 4-N-hexyloxynitrobenzene as a precursor for the synthesis of poly(4-hexyloxyaniline). The synthesis is a two-step process involving the reduction of the nitro group to an amine, followed by the oxidative polymerization of the resulting 4-hexyloxyaniline monomer.

Overall Synthesis Workflow

The conversion of this compound to poly(4-hexyloxyaniline) is achieved in two primary stages:

-

Reduction of this compound: The nitro aromatic precursor is reduced to the corresponding aniline derivative, 4-hexyloxyaniline. Catalytic hydrogenation is a common and efficient method for this transformation.[1][2][3]

-

Oxidative Polymerization of 4-Hexyloxyaniline: The synthesized 4-hexyloxyaniline monomer is then polymerized via chemical oxidation in an acidic medium to yield poly(4-hexyloxyaniline).[4][5]

Experimental Protocols

Protocol 1: Reduction of this compound to 4-Hexyloxyaniline

This protocol describes the reduction of the nitro group of this compound to an amine via catalytic hydrogenation.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Ethanol (or Ethyl Acetate)

-

Hydrogen gas (H₂)

-

Celite or diatomaceous earth

-

Rotary evaporator

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

In a suitable hydrogenation flask, dissolve this compound (1.0 eq) in a minimal amount of ethanol.

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution. The catalyst loading is typically 1-5 mol% of the substrate.

-

Place the flask in the hydrogenation apparatus.

-

Evacuate the flask and purge with nitrogen gas three times.

-

Evacuate the flask again and introduce hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4-hexyloxyaniline.

-

The product can be further purified by column chromatography if necessary.

Protocol 2: Oxidative Polymerization of 4-Hexyloxyaniline

This protocol details the chemical oxidative polymerization of 4-hexyloxyaniline to form poly(4-hexyloxyaniline).

Materials:

-

4-Hexyloxyaniline

-

Ammonium persulfate ((NH₄)₂S₂O₈)

-

Hydrochloric acid (HCl, 1 M)

-

Methanol

-

Ammonium hydroxide (NH₄OH, concentrated)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beakers and filtration apparatus

Procedure:

-

Dissolve 4-hexyloxyaniline (1.0 eq) in 1 M HCl in a beaker with vigorous stirring until fully dissolved. Cool the solution to 0-5 °C in an ice bath.

-

In a separate beaker, dissolve ammonium persulfate (1.0-1.25 eq) in 1 M HCl. Cool this solution to 0-5 °C.

-

Slowly add the ammonium persulfate solution dropwise to the stirred 4-hexyloxyaniline solution over a period of 30 minutes.

-

Continue stirring the reaction mixture in the ice bath for 2-4 hours, and then allow it to stir at room temperature for 24 hours. A dark green or black precipitate will form.

-

Collect the polymer precipitate by vacuum filtration and wash it thoroughly with 1 M HCl, followed by deionized water, and then methanol to remove unreacted monomer and oligomers.

-

To obtain the emeraldine base form of the polymer, suspend the precipitate in a dilute ammonium hydroxide solution and stir for 2-3 hours.

-

Filter the polymer again, and wash with deionized water until the filtrate is neutral.

-

Dry the final polymer product in a vacuum oven at 60 °C for 24 hours.

Data Presentation

The following tables summarize the physical and chemical properties of the monomer and the expected properties of the resulting polymer.

Table 1: Properties of 4-Alkoxyaniline Monomers

| Property | 4-Butoxyaniline (Analogue) | 4-Hexyloxyaniline (Expected) |

| Molecular Formula | C₁₀H₁₅NO[6] | C₁₂H₁₉NO |

| Molecular Weight | 165.23 g/mol [6] | 193.29 g/mol |

| Appearance | Clear dark brown to pale yellow liquid[7] | Liquid or low-melting solid |

| Boiling Point | 148-149 °C @ 13 mmHg | Higher than butoxyaniline |

| Density | 0.992 g/mL at 25 °C | ~0.98 g/mL |

Table 2: Characterization and Properties of Poly(alkoxyaniline)s

| Property | Poly(2,5-dimethoxyaniline) (Reference)[8] | Poly(4-hexyloxyaniline) (Expected) |

| Form | Fine powder[8] | Powder |

| Solubility | Soluble in CHCl₃, CH₂Cl₂, moderately soluble in THF, DMSO, DMF[8] | Expected to have good solubility in common organic solvents like chloroform, THF, and toluene due to the long alkyl chain. |

| Conductivity (Doped State) | Not high, due to localization of charges[8] | Expected to be lower than unsubstituted polyaniline, likely in the semi-conducting range. |

| Thermal Stability | Enhanced due to hydrogen bonding[8] | Expected to have good thermal stability. |

| Molecular Weight (Mw) | Data not available in the provided search results. | Dependent on polymerization conditions. |

| Polydispersity Index (PDI) | Data not available in the provided search results. | Typically broad for this type of polymerization. |

Applications and Further Research

The enhanced solubility of poly(4-hexyloxyaniline) makes it a promising candidate for applications where solution processing is required. For researchers in drug development, this polymer could be investigated as a matrix for controlled drug release, leveraging its conductivity for potential stimuli-responsive delivery systems. The long hexyloxy chain may also impart amphiphilic properties, suggesting potential for self-assembly into nanoparticles or micelles for drug encapsulation.

Further research should focus on the detailed characterization of poly(4-hexyloxyaniline), including determination of its molecular weight, polydispersity, and precise conductivity measurements. Investigating the biocompatibility and degradation profile of this polymer will be crucial for its consideration in biomedical and pharmaceutical applications.

References

- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 2. Reduction of aromatic and aliphatic nitro groups to anilines and amines with hypophosphites associated with Pd/C - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 4-Butyloxyaniline | C10H15NO | CID 20352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-n-Butoxyaniline, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. ias.ac.in [ias.ac.in]

Application Notes and Protocols for 4-N-Hexyloxynitrobenzene in Nonlinear Optical Materials

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis and nonlinear optical (NLO) characterization of 4-N-Hexyloxynitrobenzene, a promising organic material for applications in photonics and optoelectronics. The protocols detailed herein are based on established methodologies for similar donor-acceptor substituted aromatic compounds.

Introduction to this compound for NLO Applications

This compound is a molecule of significant interest in the field of nonlinear optics. Its structure, featuring an electron-donating hexyloxy group (-O-C₆H₁₃) and an electron-withdrawing nitro group (-NO₂) at opposite ends of a benzene ring, creates a strong intramolecular charge-transfer system. This molecular design is a key prerequisite for high second- and third-order nonlinear optical responses. The extended alkyl chain of the hexyloxy group also enhances solubility in common organic solvents, facilitating material processing for device fabrication.

Potential applications for materials exhibiting strong NLO properties include optical switching, frequency conversion, optical limiting, and high-speed data processing. The characterization of this compound's NLO properties is crucial for evaluating its suitability for these advanced applications.

Synthesis of this compound

The synthesis of this compound is readily achieved via the Williamson ether synthesis, a robust and high-yielding reaction.[1][2][3] This method involves the reaction of an alkoxide with a primary alkyl halide.[3] In this case, 4-nitrophenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile to displace the bromide from 1-bromohexane.[1][2]

2.1. Experimental Protocol: Williamson Ether Synthesis

Materials:

-

4-Nitrophenol

-

1-Bromohexane

-

Potassium Carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Deionized water

-

Ethanol

-

Dichloromethane (CH₂Cl₂)

-

Magnesium Sulfate (MgSO₄) (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenol (1.0 eq) and potassium carbonate (1.5 eq) in 100 mL of anhydrous acetone.

-

Addition of Alkyl Halide: To the stirring suspension, add 1-bromohexane (1.2 eq) dropwise at room temperature.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 56 °C for acetone). Maintain the reflux with vigorous stirring for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

-

Solvent Removal: Combine the filtrate and the washings, and remove the acetone using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in 100 mL of dichloromethane and transfer it to a separatory funnel. Wash the organic layer with 2 x 50 mL of deionized water to remove any remaining salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude this compound by recrystallization from ethanol to obtain a pale yellow solid.

2.2. Synthesis Workflow Diagram

Caption: Williamson Ether Synthesis of this compound.

Second-Order Nonlinear Optical Properties

The second-order NLO properties of this compound can be initially assessed using the Kurtz-Perry powder technique.[4][5][6][7][8] This method provides a rapid and efficient means to screen materials for second-harmonic generation (SHG) activity, which is a key indicator of a non-centrosymmetric crystal structure and a non-zero second-order susceptibility (χ⁽²⁾).[4]

3.1. Experimental Protocol: Kurtz-Perry Powder Technique

Materials and Equipment:

-

Synthesized this compound powder

-

Potassium dihydrogen phosphate (KDP) powder (as a reference)

-

Mortar and pestle

-

Sieves with various mesh sizes

-

Microscope slides and sample holder

-

Pulsed Nd:YAG laser (1064 nm)

-

Photomultiplier tube (PMT) detector

-